molecular formula C21H27N3O B15187338 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- CAS No. 126740-44-1

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-

Cat. No.: B15187338
CAS No.: 126740-44-1
M. Wt: 337.5 g/mol
InChI Key: JEUXZWCWNTYFOF-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- is a complex organic compound characterized by its unique molecular structure. It contains a piperidine ring, an acetamide group, and a tetrahydroacridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the piperidine ring and the acetamide group. The tetrahydroacridine moiety is then introduced through a series of reactions that may include cyclization and reduction steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineacetamide, N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl-α-oxo-, (2R,5S)-
  • 1-Piperidineacetamide, α,α-dimethyl-

Uniqueness

Compared to similar compounds, 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydroacridine moiety, in particular, is of interest for its potential interactions with biological targets .

Properties

CAS No.

126740-44-1

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H27N3O/c1-15-9-10-19-17(13-15)21(16-7-3-4-8-18(16)22-19)23-20(25)14-24-11-5-2-6-12-24/h9-10,13H,2-8,11-12,14H2,1H3,(H,22,23,25)

InChI Key

JEUXZWCWNTYFOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2NC(=O)CN4CCCCC4

Origin of Product

United States

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